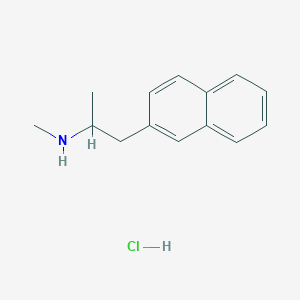
N-methyl-1-(naphthalen-2-yl)propan-2-amine,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride: is a compound that belongs to the class of amphetamine-based new psychoactive substances (NPS). It is structurally related to methamphetamine, with the phenyl group of methamphetamine substituted by a naphthyl group . It has been reported to cause excessive release of serotonin and is classified as an empathogen or entactogen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(naphthalen-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the amine group.
Alkylation: The naphthalene derivative is alkylated using appropriate reagents to form the propan-2-amine structure.
Methylation: The final step involves the methylation of the amine group to form N-methyl-1-(naphthalen-2-yl)propan-2-amine.
Industrial Production Methods: This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Secondary and Primary Amines: Formed through reduction.
Substituted Naphthalenes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Analytical Studies: Used in studies involving liquid chromatography and mass spectrometry to understand its metabolic pathways.
Biology:
Neurotransmitter Release: Studied for its effects on the release of serotonin, norepinephrine, and dopamine.
Medicine:
Pharmaceutical Research: Screened for potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: N-methyl-1-(naphthalen-2-yl)propan-2-amine acts as a releasing agent for serotonin, norepinephrine, and dopamine. It binds to the transporters of these neurotransmitters, causing their release into the synaptic cleft . The excessive release of these neurotransmitters leads to the empathogenic and entactogenic effects observed with this compound .
Comparación Con Compuestos Similares
Methamphetamine: Structurally similar but with a phenyl group instead of a naphthyl group.
N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB): Another methamphetamine-based substance with a heterocyclic ring substitution.
Naphthylaminopropane: A non-neurotoxic experimental drug with a similar naphthalene structure.
Uniqueness: N-methyl-1-(naphthalen-2-yl)propan-2-amine is unique due to its naphthyl substitution, which imparts distinct pharmacological properties compared to other amphetamine-based substances .
Propiedades
Fórmula molecular |
C14H18ClN |
|---|---|
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
N-methyl-1-naphthalen-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H17N.ClH/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12;/h3-8,10-11,15H,9H2,1-2H3;1H |
Clave InChI |
BSYHSGIYKPSUGS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=CC=CC=C2C=C1)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrochloride](/img/structure/B10769753.png)
![(6S,9S,11S,12S,14S,16R)-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769767.png)
![(2S,3S)-2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10769776.png)
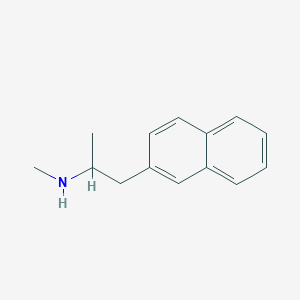
![3-[(2S,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10769794.png)
![(2R,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769800.png)

![(3Z,5Z,7R,8S,9S,11E,13E,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769805.png)
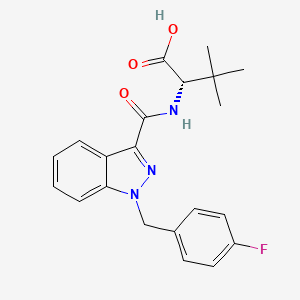
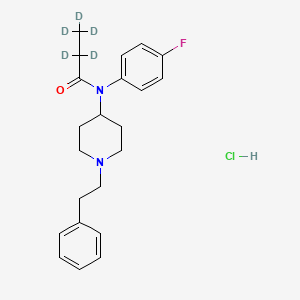
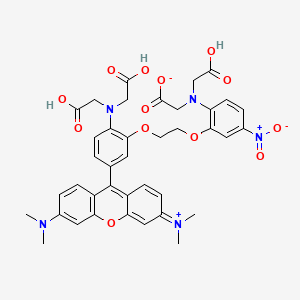
![methyl N-[6-[[(7Z,11E,23Z)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769847.png)

![(13Z,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B10769854.png)
